
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphinyl group bonded to a methanamine structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- typically involves the reaction of dimethylamine with formaldehyde to form bis(dimethylamino)methane. This intermediate is then reacted with a phosphinic chloride derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphinyl group acts as a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include anilines, deuterated anilines, and various oxidizing and reducing agents. The reactions are often carried out in solvents like acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with anilines can yield substituted phosphinic derivatives .
Scientific Research Applications
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- involves its interaction with nucleophiles and electrophiles. The phosphinyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom .
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: A simpler aminal compound used in similar applications.
N,N’-bis(1-naphthylidene)-4,4’-diaminodiphenylmethane: Another compound with similar structural features and applications.
Methylamino- and dimethylaminoquinolines: Compounds with related functional groups and reactivity.
Uniqueness
Methanamine, N-((bis(dimethylamino)phosphinyl)oxy)-N-methyl- is unique due to its specific combination of a methanamine backbone with a phosphinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry and industry .
Properties
CAS No. |
85437-82-7 |
|---|---|
Molecular Formula |
C6H18N3O2P |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryloxy]-N-methylmethanamine |
InChI |
InChI=1S/C6H18N3O2P/c1-7(2)11-12(10,8(3)4)9(5)6/h1-6H3 |
InChI Key |
DSUPKHVGSRFUCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)OP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

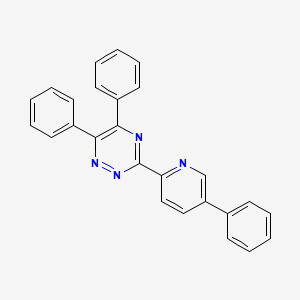
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
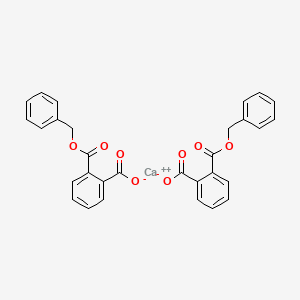


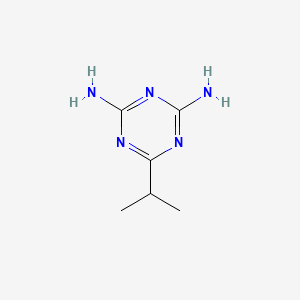
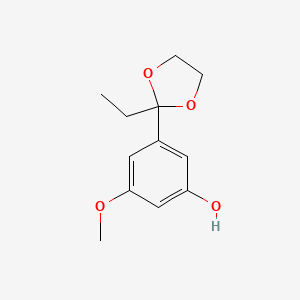
![Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
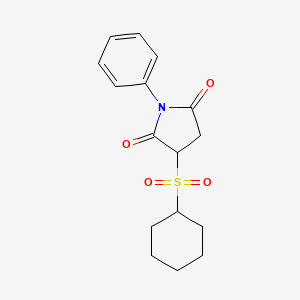
![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
